1-(2-(Dimethylamino)ethyl)-5-methyl-1h-1,2,3-triazole-4-carboxylic acid
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Overview
Description
1-(2-(Dimethylamino)ethyl)-5-methyl-1h-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Dimethylamino)ethyl)-5-methyl-1h-1,2,3-triazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-(dimethylamino)ethylamine with 5-methyl-1H-1,2,3-triazole-4-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods: For industrial-scale production, the synthesis may be optimized by using continuous flow reactors, which allow for better control over reaction parameters and scalability. The use of catalysts and automated systems can further enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Dimethylamino)ethyl)-5-methyl-1h-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed:
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Substituted triazole compounds with various functional groups.
Scientific Research Applications
1-(2-(Dimethylamino)ethyl)-5-methyl-1h-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-(Dimethylamino)ethyl)-5-methyl-1h-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(2-(Dimethylamino)ethyl)-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but lacks the methyl group at the 5-position.
1-(2-(Dimethylamino)ethyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid: Contains a phenyl group instead of a methyl group at the 5-position.
Uniqueness: 1-(2-(Dimethylamino)ethyl)-5-methyl-1h-1,2,3-triazole-4-carboxylic acid is unique due to the presence of both the dimethylaminoethyl and methyl groups, which confer specific chemical and biological properties. These structural features can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other triazole derivatives.
Properties
Molecular Formula |
C8H14N4O2 |
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Molecular Weight |
198.22 g/mol |
IUPAC Name |
1-[2-(dimethylamino)ethyl]-5-methyltriazole-4-carboxylic acid |
InChI |
InChI=1S/C8H14N4O2/c1-6-7(8(13)14)9-10-12(6)5-4-11(2)3/h4-5H2,1-3H3,(H,13,14) |
InChI Key |
VTPVXMUJIZUVIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NN1CCN(C)C)C(=O)O |
Origin of Product |
United States |
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